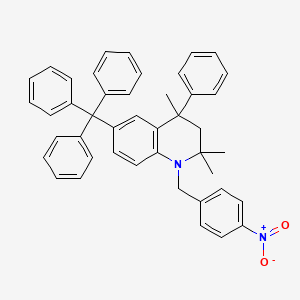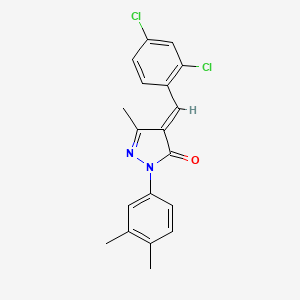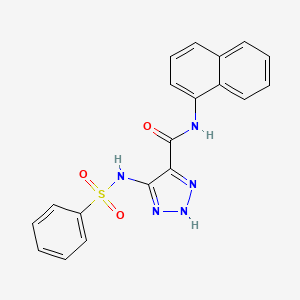
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a molecular formula of C38H34N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-6-trityl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- 1-{4-Nitrobenzyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline .
Uniqueness
What sets 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields .
Properties
Molecular Formula |
C44H40N2O2 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]-4-phenyl-6-trityl-3H-quinoline |
InChI |
InChI=1S/C44H40N2O2/c1-42(2)32-43(3,34-16-8-4-9-17-34)40-30-38(26-29-41(40)45(42)31-33-24-27-39(28-25-33)46(47)48)44(35-18-10-5-11-19-35,36-20-12-6-13-21-36)37-22-14-7-15-23-37/h4-30H,31-32H2,1-3H3 |
InChI Key |
XTGLJHKCRXCRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11033926.png)
![4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11033927.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11033934.png)


![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)

![2,2-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1-(phenylsulfonyl)-1,2-dihydroquinoline](/img/structure/B11033953.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033961.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)
